1-(2-methyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione is a complex organic compound featuring an indole and indolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and indolinyl precursors. These precursors are then reacted under specific conditions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of indole with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various indole and indolinyl derivatives, which can have different biological and chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound's derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-methyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound is structurally similar but lacks the indolinyl moiety.
Indole-3-carboxaldehyde: Another related compound with different functional groups.
Uniqueness: 1-(2-methyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione is unique due to its combination of indole and indolinyl moieties, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2-methyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione, with the CAS number 896678-92-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
The molecular formula of the compound is C20H18N2O2, and it has a molecular weight of 318.4 g/mol. The structure consists of two indole rings connected by an ethane-1,2-dione moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H18N2O2 |
Molecular Weight | 318.4 g/mol |
CAS Number | 896678-92-5 |
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives in cancer therapy. The compound under discussion has shown promising results in various in vitro assays against different cancer cell lines.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Tubulin Polymerization : Indole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting breast cancer cells .
- Aromatase Inhibition : Some studies suggest that these compounds might also act as aromatase inhibitors, which could be beneficial for treating hormone-sensitive cancers .
Case Studies
Several studies have evaluated the biological activity of indole-based compounds:
-
Study on Antiproliferative Effects :
- A study investigated a series of indole derivatives for their antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 52 nM to 74 nM .
- The compounds induced G2/M phase cell cycle arrest and apoptosis, confirming their potential as effective anticancer agents.
- Dual Targeting Strategies :
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-12-11-14-7-3-6-10-17(14)22(12)20(24)19(23)18-13(2)21-16-9-5-4-8-15(16)18/h3-10,12,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIVHEBDRMVMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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